molecular formula C21H17NO5 B3520632 DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE

DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE

Cat. No.: B3520632
M. Wt: 363.4 g/mol
InChI Key: NFVAZCPYVTWVPI-UHFFFAOYSA-N
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Description

Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .


Synthesis Analysis

DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid . Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate .


Molecular Structure Analysis

The molecular formula of DMT is C10H10O4 . Structurally, DMT consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-CO2CH3) groups .


Chemical Reactions Analysis

The major reaction leading to thermal oxidative degradation of DMT is thought to involve the formation of a phenyl radical, which is probably formed after oxidation of the polymer chain by atmospheric oxygen at the methylene bond .


Physical and Chemical Properties Analysis

DMT is a white solid that melts to give a distillable colorless liquid . Its molar mass is 194.186 g·mol−1 . It has a melting point of 142 °C and a boiling point of 288 °C .

Mechanism of Action

Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .

Safety and Hazards

Molten DMT will cause severe burns of skin on contact . It is combustible . It is also an ester, and esters react with acids to liberate heat along with alcohols and acids .

Future Directions

There is ongoing research into the selective hydrogenation of DMT to prepare 1,4-cyclohexane dicarboxylate (DMCD), an important intermediate and monomer . This research is exploring the use of non-precious Ni catalysts to achieve high activity and selectivity .

Properties

IUPAC Name

dimethyl 2-(naphthalene-1-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-26-20(24)14-10-11-17(21(25)27-2)18(12-14)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAZCPYVTWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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